![molecular formula C12H5F21O B13410779 2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol CAS No. 872398-74-8](/img/structure/B13410779.png)
2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol is a fluorinated compound that has garnered interest due to its unique chemical properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. These properties make them useful in various industrial applications but also raise concerns about their environmental persistence and potential health impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol typically involves the fluorination of a suitable precursor. One common method is the telomerization process, where a perfluorinated alkyl iodide reacts with ethylene in the presence of a radical initiator. The resulting product is then subjected to further reactions to introduce the deuterium and carbon-13 isotopes.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operators. The use of isotopically labeled precursors is also common in industrial settings to produce the labeled version of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of 2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol involves its interaction with various molecular targets. Due to its fluorinated nature, it can interact with lipid membranes, potentially disrupting their structure and function. It may also bind to proteins and enzymes, affecting their activity. The exact pathways and molecular targets are still under investigation, but its stability and resistance to degradation play a crucial role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid: A labeled compound used in environmental testing and research.
Perfluorooctanoic Acid (PFOA): Another well-known PFAS with similar stability and resistance to degradation.
Perfluorooctanesulfonic Acid (PFOS): Extensively studied for its environmental persistence and toxicity.
Uniqueness
2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and environmental monitoring. Its specific structure also allows for unique interactions with biological systems, making it a valuable compound in various research fields .
Properties
CAS No. |
872398-74-8 |
|---|---|
Molecular Formula |
C12H5F21O |
Molecular Weight |
568.13 g/mol |
IUPAC Name |
1,1-dideuterio-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluoro(1,2-13C2)dodecan-1-ol |
InChI |
InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2/i1+1,2+1D2 |
InChI Key |
FLXYIZWPNQYPIT-CKAPDXAHSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13CH2]C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


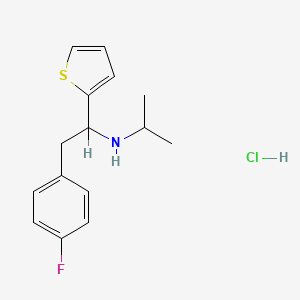

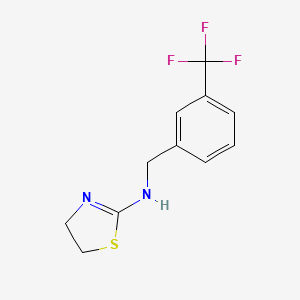
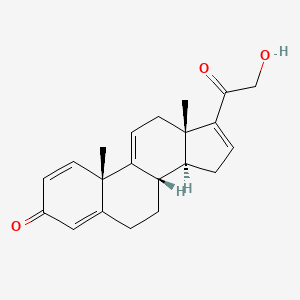
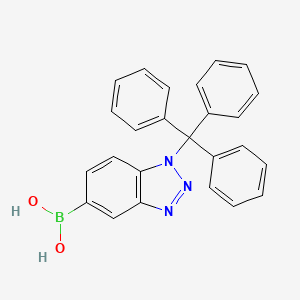
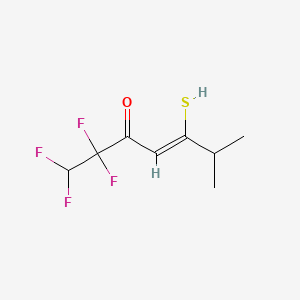
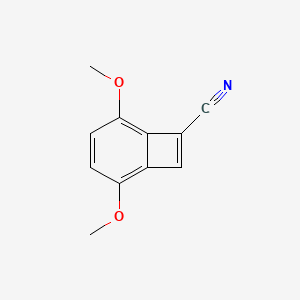
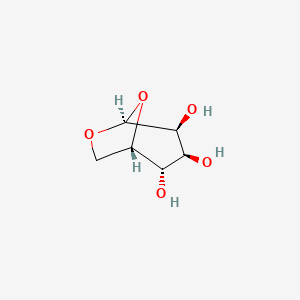
![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)


![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)
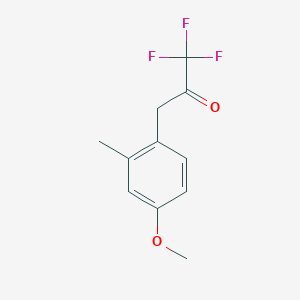
![magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B13410803.png)
